REACTION_CXSMILES
|
[C:1]([NH:5][N:6]=[C:7]([CH2:9][CH:10]([CH3:12])[CH3:11])[CH3:8])([CH3:4])([CH3:3])[CH3:2].C(N(CC)CC)C.[Cl:20]Cl>CCCCC>[C:1]([N:5]=[N:6][C:7]([Cl:20])([CH2:9][CH:10]([CH3:12])[CH3:11])[CH3:8])([CH3:4])([CH3:3])[CH3:2]
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Name
|
methyl isobutyl ketone t-butylhydrazone
|
Quantity
|
510 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)NN=C(C)CC(C)C
|
Name
|
|
Quantity
|
303.6 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
2400 mL
|
Type
|
solvent
|
Smiles
|
CCCCC
|
Name
|
|
Quantity
|
213 g
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-15 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 5 liter, 4-neck round bottom flask equipped with a low temperature thermometer, a chlorine inlet tube, a mechanical stirrer, and a gas exit tube
|
Type
|
CUSTOM
|
Details
|
protected from the atmosphere with a CaCl2 tube
|
Type
|
CUSTOM
|
Details
|
at 5°C or below
|
Type
|
CUSTOM
|
Details
|
was adjusted to -5°C to 0°C
|
Type
|
FILTRATION
|
Details
|
the reaction mixture filtered
|
Type
|
CUSTOM
|
Details
|
to remove the triethylamine hydrochloride
|
Type
|
FILTRATION
|
Details
|
The triethylamine hydrochloride filter cake
|
Type
|
WASH
|
Details
|
was washed with fresh pentane
|
Type
|
ADDITION
|
Details
|
the filtrate added to the original pentane solution
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)N=NC(C)(CC(C)C)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |